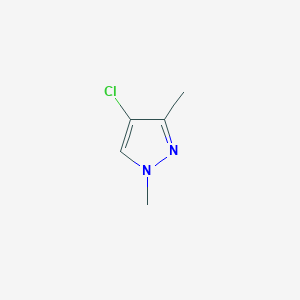
Ethyltripropylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyltripropylammonium (ETPA) is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. ETPA is a cationic surfactant that is commonly used as a phase transfer catalyst in organic synthesis. It has also been studied for its potential use in various applications, including as a corrosion inhibitor, a flotation agent, and a drug delivery system.
作用機序
The mechanism of action of Ethyltripropylammonium is not fully understood, but it is believed to act as a cationic surfactant, forming micelles in solution. The positively charged head group of Ethyltripropylammonium can interact with negatively charged surfaces, resulting in increased wettability and adhesion. Ethyltripropylammonium can also form complexes with metal ions, resulting in the formation of stable metal-Ethyltripropylammonium complexes.
生化学的および生理学的効果
Ethyltripropylammonium has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Ethyltripropylammonium can interact with cell membranes, resulting in increased permeability and cell death. Ethyltripropylammonium has also been shown to have antifungal and antibacterial properties.
実験室実験の利点と制限
One of the main advantages of Ethyltripropylammonium is its ability to act as a phase transfer catalyst in organic synthesis. This can result in increased reaction rates and yields, making it a valuable tool for synthetic chemists. However, Ethyltripropylammonium can be difficult to handle due to its high reactivity and toxicity. It can also be challenging to purify Ethyltripropylammonium to the required level of purity.
将来の方向性
There are several future directions for the study of Ethyltripropylammonium. One potential area of research is the development of new synthesis methods for Ethyltripropylammonium that are more efficient and environmentally friendly. Another area of research is the study of Ethyltripropylammonium as a drug delivery system. Ethyltripropylammonium has been shown to have potential as a carrier for hydrophobic drugs, and further research in this area could lead to the development of new drug delivery systems. Additionally, the study of Ethyltripropylammonium as a corrosion inhibitor and a flotation agent could lead to the development of new materials with improved properties.
合成法
Ethyltripropylammonium can be synthesized by the reaction of tripropylamine with ethyl bromide in the presence of a strong base such as potassium hydroxide. The reaction proceeds via the S2 mechanism, resulting in the formation of Ethyltripropylammonium as the product. The purity of Ethyltripropylammonium can be increased by recrystallization from a suitable solvent.
科学的研究の応用
Ethyltripropylammonium has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of Ethyltripropylammonium is as a phase transfer catalyst in organic synthesis. Ethyltripropylammonium can facilitate the transfer of reactants between immiscible phases, resulting in increased reaction rates and yields. It has also been studied for its potential use as a corrosion inhibitor, a flotation agent, and a drug delivery system.
特性
CAS番号 |
16208-31-4 |
|---|---|
製品名 |
Ethyltripropylammonium |
分子式 |
C11H26N+ |
分子量 |
172.33 g/mol |
IUPAC名 |
ethyl(tripropyl)azanium |
InChI |
InChI=1S/C11H26N/c1-5-9-12(8-4,10-6-2)11-7-3/h5-11H2,1-4H3/q+1 |
InChIキー |
FRNYKUYJIUPPPW-UHFFFAOYSA-N |
SMILES |
CCC[N+](CC)(CCC)CCC |
正規SMILES |
CCC[N+](CC)(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















